Intrinsic Antibacterial Potency of Virginiamycin M1 vs. Virginiamycin S1 Against S. aureus
When tested individually against S. aureus, virginiamycin M1 (streptogramin A) exhibits an MIC of 0.25 μg/mL, whereas virginiamycin S1 (streptogramin B) exhibits an MIC of 4 μg/mL, representing a 16-fold difference in intrinsic potency between the two components of the natural virginiamycin complex . The 2-component combination (VM1 + VS1) further reduces the MIC to 0.125 μg/mL, a 2-fold improvement over VM1 alone, with reported enhancement of bactericidal effect ranging from 1- to 30-fold depending on the strain and assay conditions .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 0.25 μg/mL (VM1 alone); MIC = 0.125 μg/mL (VM1 + VS1 combination) |
| Comparator Or Baseline | MIC = 4 μg/mL (virginiamycin S1 alone) |
| Quantified Difference | VM1 alone is 16-fold more potent than VS1 alone; VM1+VS1 combination is 2-fold more potent than VM1 alone (32-fold vs. VS1 alone); bactericidal effect improved 1–30× |
| Conditions | Broth microdilution; S. aureus (strain not specified in aggregated vendor data); standard in vitro susceptibility testing |
Why This Matters
Procurement decisions for antibacterial screening panels must account for the 16-fold potency gap between VM1 and VS1; using VS1 alone as a streptogramin surrogate would dramatically underestimate class activity.
